

A Comprehensive Technical Guide to the Photochemical Properties of 2-Hydroxybenzoyl Azide

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Compound of Interest

Compound Name: 2-Hydroxybenzoyl azide

Cat. No.: B15469260

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated photochemical properties of **2-hydroxybenzoyl azide**. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates its expected behavior based on the well-established photochemistry of related benzoyl azides, aryl azides, and salicylate derivatives. This guide covers the synthesis, expected spectroscopic characteristics, proposed photodecomposition pathways, and the reactivity of potential photoproducts. Detailed experimental protocols for the investigation of its photochemical properties are also provided, alongside visual representations of key pathways and workflows to facilitate understanding and further research in areas such as photolabeling, cross-linking, and the development of photoresponsive materials.

Introduction

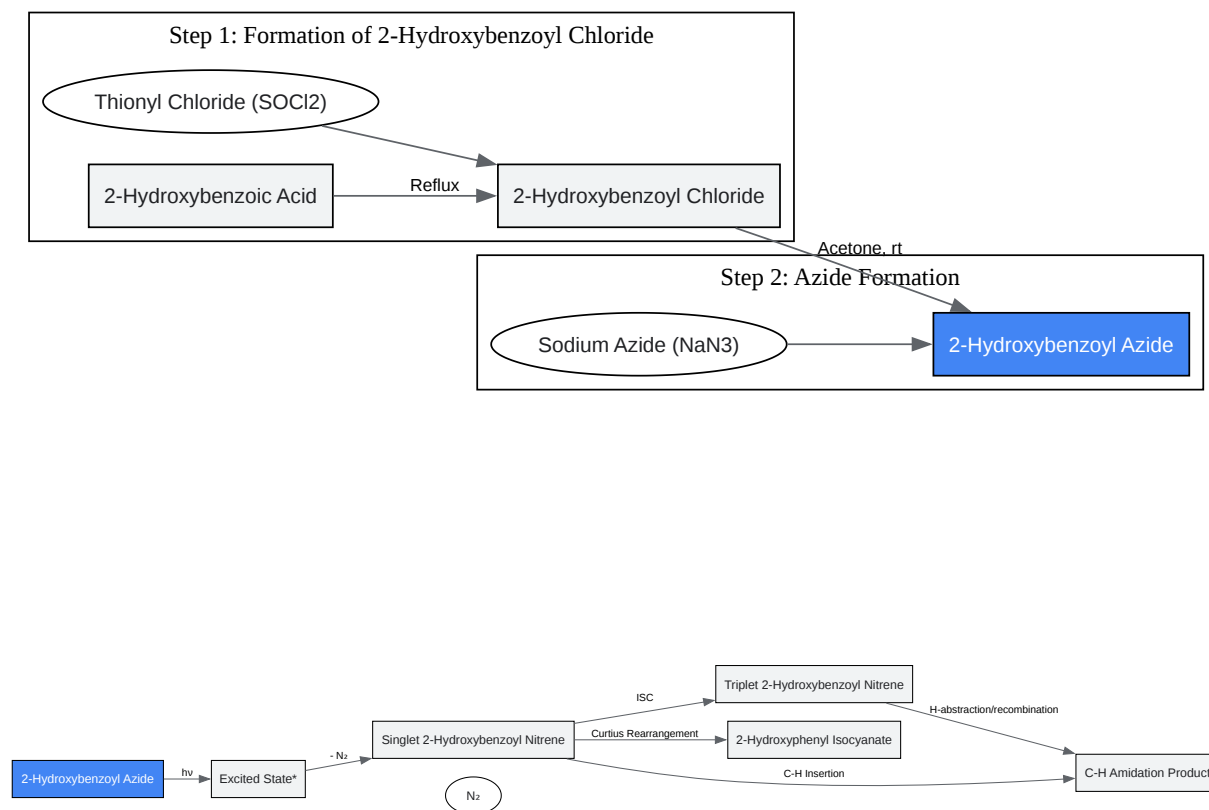
Aryl azides, and specifically benzoyl azides, are a class of organic compounds that have garnered significant interest due to their rich photochemistry. Upon absorption of ultraviolet light, these molecules undergo facile extrusion of molecular nitrogen to generate highly reactive nitrene intermediates. This property makes them invaluable tools in a variety of applications,

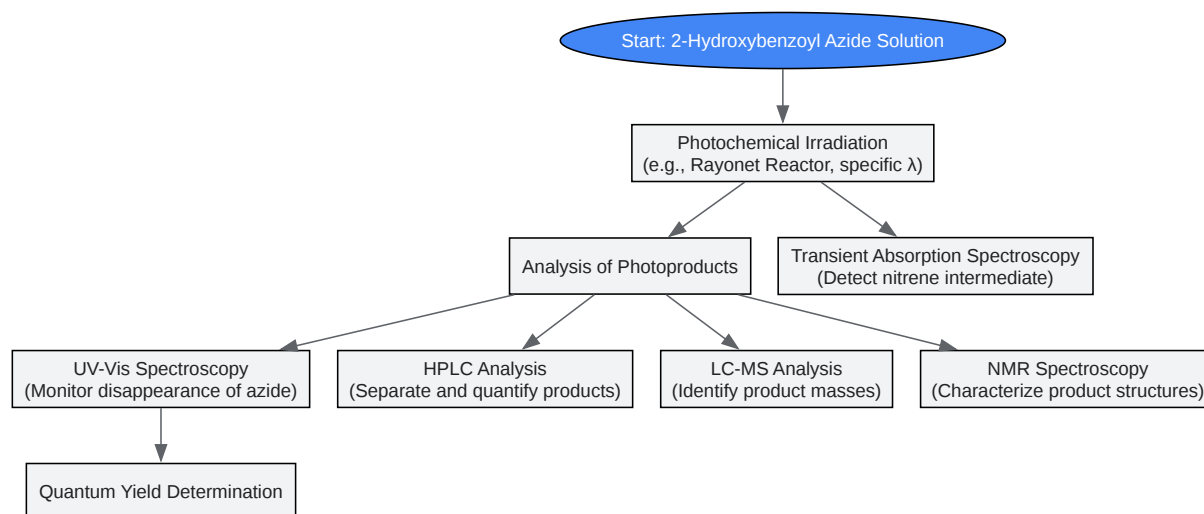
including photoaffinity labeling, surface modification, and the synthesis of complex nitrogen-containing heterocycles.

2-Hydroxybenzoyl azide is a particularly intriguing molecule within this class. The presence of an ortho-hydroxyl group is expected to introduce unique photochemical behavior due to the potential for intramolecular hydrogen bonding. This interaction can influence the electronic structure of the azide, the stability and reactivity of the resulting nitrene intermediate, and the subsequent reaction pathways. Understanding these properties is crucial for harnessing the full potential of **2-hydroxybenzoyl azide** in drug development, materials science, and fundamental chemical research.

Synthesis of 2-Hydroxybenzoyl Azide

The synthesis of **2-hydroxybenzoyl azide** is anticipated to follow a well-established two-step procedure from the commercially available 2-hydroxybenzoic acid (salicylic acid).





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Photochemical Properties of 2-Hydroxybenzoyl Azide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15469260#photochemical-properties-of-2-hydroxybenzoyl-azide>]

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